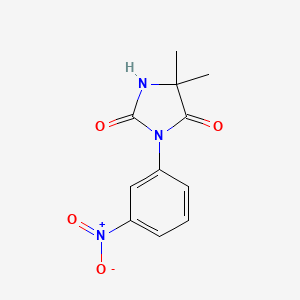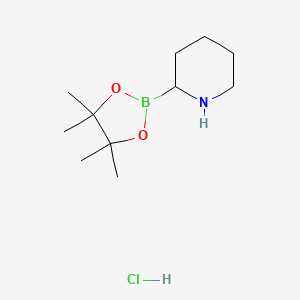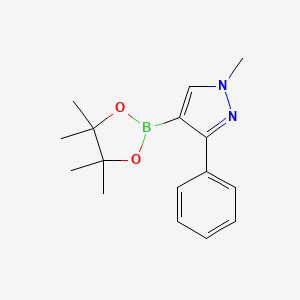![molecular formula C39H32Cl2OP2Pd B1427322 Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]palladium(II) CAS No. 205319-10-4](/img/structure/B1427322.png)
Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]palladium(II)
Overview
Description
Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]palladium(II), also known as Pd(Xantphos)Cl2, is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is an effective catalyst for the carbonylation of aryl halides .
Synthesis Analysis
The synthesis of Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]palladium(II) is typically achieved through titrimetric analysis . The compound is also associated with the synthesis of heterocycles by palladium-catalyzed C-N cross coupling of 3-bromothiophenes with 2-aminopyridines .Molecular Structure Analysis
The molecular formula of Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]palladium(II) is C39H32Cl2OP2Pd . Its molecular weight is 755.94 .Chemical Reactions Analysis
Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]palladium(II) is known to be an effective catalyst for various types of reactions. These include the Buchwald-Hartwig Cross Coupling Reaction, Cross Couplings, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .Physical And Chemical Properties Analysis
Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]palladium(II) is a solid substance . It has a melting point of 280-287 °C (decomposition) .Scientific Research Applications
Catalysis in Aminocyanation and Oxycyanation Reactions :
- Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]palladium(II) has been used effectively in cooperative palladium/boron catalysis for intramolecular aminocyanation of alkenes, enabling high chemo- and regioselectivity in the transformation process (Miyazaki et al., 2014). This approach facilitates the synthesis of various substituted indolines and pyrrolidines.
- Similarly, in the intramolecular oxycyanation of alkenes, this palladium complex plays a crucial role in achieving high selectivity, allowing access to variously substituted dihydrobenzofurans (Koester et al., 2012).
Role in Cross-Coupling Reactions :
- It has been found effective in cross-coupling reactions, such as the coupling of secondary alkyl Grignard reagents with organic halides, leading to high yields of the corresponding sec-butyl derivatives (Hayashi et al., 1979).
- Additionally, it catalyzes the reaction of allylic alcohols with alkylmagnesium chlorides to yield cross-coupling products efficiently (Hayashi et al., 1980).
Synthesis and Structural Characterization :
- The synthesis and structural characterization of similar palladium complexes have been studied, highlighting the ease of synthesis under green production conditions and their high purity and yield (Zhaowe, 2015).
Applications in Asymmetric Catalysis and Functionalization Reactions :
- Its role in asymmetric catalysis, such as in the synthesis of chiral palladium(II)-bis(trichlorosilyl) complexes and their application in hydroformylation reactions, has been explored (Woo et al., 2000).
- It is also used in palladium-catalyzed coupling reactions, such as the coupling of N-aminoazoles with halo-substituted compounds, demonstrating its efficiency and versatility (Luong et al., 2015).
Mechanism of Action
Target of Action
Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]palladium(II) is primarily used as a catalyst in organic synthesis . Its primary targets are the reactant molecules in the reactions it catalyzes .
Mode of Action
This compound facilitates various types of cross-coupling reactions, including Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura Couplings . It interacts with its targets by accelerating the rate of reaction, reducing the activation energy, and providing a new reaction pathway .
Biochemical Pathways
Instead, it facilitates chemical reactions that can lead to the formation of various organic compounds .
Result of Action
The result of the action of Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]palladium(II) is the successful completion of the catalyzed reactions, leading to the formation of the desired organic compounds .
Future Directions
Given its role as a catalyst in various chemical reactions, Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]palladium(II) has potential applications in many areas of life science research . Its use in the synthesis of heterocycles and in the carbonylation of aryl halides suggests potential future directions in organic chemistry .
properties
IUPAC Name |
dichloropalladium;(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-diphenylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H32OP2.2ClH.Pd/c1-39(2)33-25-15-27-35(41(29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(33)40-38-34(39)26-16-28-36(38)42(31-21-11-5-12-22-31)32-23-13-6-14-24-32;;;/h3-28H,1-2H3;2*1H;/q;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYONDYPXIUDCK-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C.Cl[Pd]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H32Cl2OP2Pd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
755.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
205319-10-4 | |
| Record name | Dichloro-(4,5-bis(diphenylphosphino)-9,9-dimethylxanthene)palladium(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-{[(4,6-Dimethylpyrimidin-2-yl)amino]methyl}benzoic acid](/img/structure/B1427243.png)


![2-Methylimidazo[1,2-a]pyridin-7-amine](/img/structure/B1427250.png)






